2-Bromo-5-metilpiridina 1-óxido

Descripción general

Descripción

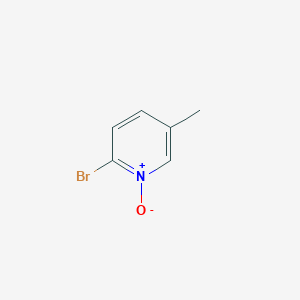

2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and a bromine atom is substituted at the second position, with a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.

Aplicaciones Científicas De Investigación

2-Bromo-5-methylpyridine 1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyridine 1-oxide can be synthesized through the oxidation of 2-bromo-5-methylpyridine. One common method involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-5-methylpyridine 1-oxide may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.

Reduction: Reduction reactions can convert the oxide group back to the original pyridine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 2-Bromo-5-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various biological effects .

Comparación Con Compuestos Similares

2-Bromo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain oxidation reactions.

2-Bromo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different reactivity and applications.

2-Bromo-5-fluoropyridine 1-oxide: Similar structure but with a fluorine atom instead of a methyl group, affecting its chemical properties and reactivity.

Actividad Biológica

2-Bromo-5-methylpyridine 1-oxide is a pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a bromine atom and an oxide group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant case studies.

2-Bromo-5-methylpyridine 1-oxide is known for its reactivity due to the presence of the bromine atom and the N-oxide functional group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its application in organic synthesis and drug development .

The biological activity of 2-Bromo-5-methylpyridine 1-oxide is primarily attributed to its ability to interact with biomolecules. The oxidized nitrogen atom in the pyridine ring facilitates hydrogen bonding and other interactions with enzymes and receptors, influencing several biological pathways. This interaction can modulate enzyme activity and receptor signaling, leading to various pharmacological effects .

Biological Activity Overview

Research indicates that 2-Bromo-5-methylpyridine 1-oxide exhibits a range of biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been noted to affect HeLa cells significantly, with IC50 values indicating potent antiproliferative activity .

- PKC Modulation : The compound has been evaluated for its role as a Protein Kinase C (PKC) agonist. It was found to induce ERK1/2 phosphorylation in cardiac fibroblasts, suggesting potential applications in cardiovascular disease treatment .

- Inhibition of Enzymatic Activity : Research has demonstrated that 2-Bromo-5-methylpyridine 1-oxide can inhibit specific enzymes involved in lipid metabolism, linking it to potential therapeutic effects in metabolic disorders .

Case Studies

Several studies have explored the biological implications of 2-Bromo-5-methylpyridine 1-oxide:

- Anticancer Activity : In a study focusing on various pyridine derivatives, 2-Bromo-5-methylpyridine 1-oxide was shown to possess moderate antiproliferative activity against several cancer cell lines. The introduction of electron-donating groups significantly enhanced this activity, highlighting the importance of structural modifications for therapeutic efficacy .

- PKC Activation Study : A recent investigation into PKC modulators revealed that compounds related to 2-Bromo-5-methylpyridine 1-oxide could activate PKC pathways in vitro. This study utilized neonatal mouse cardiac fibroblasts to demonstrate the compound's influence on cellular signaling pathways associated with cancer progression .

- Enzyme Inhibition Research : Another study demonstrated the selective inhibition of α/β-hydrolase domain-containing enzymes by derivatives of this compound. The findings suggest a potential role for these inhibitors in treating diseases linked to altered lipid metabolism .

Comparative Analysis

To understand the significance of 2-Bromo-5-methylpyridine 1-oxide within its chemical class, a comparative analysis with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Lacks oxide group | Less reactive; limited bioactivity |

| 2-Bromo-4-methylpyridine | Different methyl positioning | Varies in reactivity; less studied |

| 2-Bromo-5-fluoropyridine 1-oxide | Fluorine instead of methyl | Altered chemical properties; distinct bioactivity |

This table illustrates how structural variations influence the biological properties and reactivities of pyridine derivatives.

Propiedades

IUPAC Name |

2-bromo-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYKXAQHIYIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524975 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-58-1 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.